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Compound of Interest

Compound Name: 2-Methylanthracene

CAS No.: 26914-18-1

Cat. No.: B7822218

Get Quote

Executive Technical Summary
2-Methylanthracene (2-MA) is a functionalized polycyclic aromatic hydrocarbon (PAH) that

serves as a critical model for understanding substituent effects on arene reactivity.[1][2] Unlike

its isomer 9-methylanthracene, where steric hindrance dominates, 2-MA offers a unique

window into electronic modulation of the anthracene core.[1][2]

The reactivity profile of 2-MA is defined by the 9,10-transannular axis.[1] Despite the methyl

substitution at the 2-position, the lowest localization energy remains at the meso-positions (9

and 10), making this axis the exclusive site for electrophilic attack, cycloaddition, and photo-

oxidation.[1]

Key Reactivity Drivers:

Electronic Activation: The C2-methyl group acts as a weak electron-donating group (EDG)

via induction (

), raising the HOMO energy level relative to unsubstituted anthracene.[1] This increases
nucleophilicity at the 9,10-positions.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7822218#bc-rfq
https://www.benchchem.com/product/b7822218/docs?utm_src=pdf-body#2-methylanthracene-chemical-reactivity-profile-kinetic-applications-1-2
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthracene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthracene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthraquinone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylanthracene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822218?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steric Accessibility: Unlike 9-substituted analogs, the 2-methyl group does not sterically

encumber the reactive center, allowing for rapid kinetics in [4+2] cycloadditions.[1]

Photochemical Lability: 2-MA acts as a reversible trap for singlet oxygen (

) and undergoes [4+4] photodimerization, making it valuable for mechanistic studies in
exciton dynamics.[1][2]

Molecular Architecture & The 9,10-Reactivity Axis
To predict the behavior of 2-MA, one must understand the disruption of aromaticity. Anthracene

is not a single aromatic loop; it behaves chemically as two benzene rings fused by a reactive

diene system.[1][2]

Electronic State & Resonance
The resonance stabilization energy of the central ring is significantly lower than that of the

terminal rings. Consequently, reactions that convert the central ring into a saturated system

(leaving two isolated benzene rings) are thermodynamically favored.[1]

HOMO Coefficients: Molecular Orbital theory dictates that the highest HOMO coefficients

reside at C9 and C10.[2]

Substituent Effect: The methyl group at C2 enriches the

-system.[1] In Diels-Alder reactions with maleic anhydride, 2-MA exhibits a reaction rate
approximately 1.5x to 2x faster than unsubstituted anthracene due to this inductive
stabilization of the cationic character in the transition state.[1]

Core Reactivity Pathways[1][2]
The following diagram details the three primary reaction vectors for 2-MA: Cycloaddition,

Oxidation, and Photodimerization.[1]
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Figure 1: The primary reaction vectors of 2-Methylanthracene, highlighting the dominance of

the 9,10-axis.[1]

The Diels-Alder Cycloaddition
2-MA functions as an electron-rich diene.[1][2] When reacted with electron-deficient dienophiles

(e.g., Maleic Anhydride), it forms a bridged bicyclic adduct.[1][2]

Mechanism: Concerted [4+2] cycloaddition.[1][2][3][4]

Stereochemistry: The endo isomer is kinetically favored due to secondary orbital interactions

between the anhydride carbonyls and the developing

-bond at the back of the anthracene ring.

Application: This reaction is the standard for quantifying the "diene character" of PAHs.

Photo-Oxidation (Singlet Oxygen Trap)
Under UV irradiation in the presence of oxygen, 2-MA generates singlet oxygen (
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) via energy transfer, which then back-reacts with the ground state 2-MA.[1][2]

Product: 2-Methyl-9,10-endoperoxide.[1][2]

Utility: The endoperoxide is thermally unstable.[1][2] Upon heating, it releases

, making 2-MA derivatives useful as reversible oxygen carriers in biological assays.[1][2]
Further oxidation leads to the stable 2-methyl-9,10-anthraquinone.[1][2]

Experimental Protocol: Kinetic Quantification
Objective: Determine the pseudo-first-order rate constant (

) of the Diels-Alder reaction between 2-MA and Maleic Anhydride.

Principle: The reaction consumes the anthracene chromophore. The disappearance of the

characteristic UV-Vis absorption band (340–380 nm region) correlates directly to concentration

loss.

Reagents & Setup
Analyte: 2-Methylanthracene (Recrystallized from EtOH, >98% purity).[1][2]

Dienophile: Maleic Anhydride (Sublimed, >99%).[1][2]

Solvent: Toluene (HPLC Grade, dried over molecular sieves).[1][2]

Detection: UV-Vis Spectrophotometer (Temp. controlled cell holder at 25°C).

Workflow Diagram
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Preparation:
Prepare 2-MA Stock (1 mM)

Prepare Maleic Anhydride (100 mM)

Mixing (t=0):
Add 100µL 2-MA to 2.9mL Toluene

Add Excess Maleic Anhydride

 Rapid Injection

Data Acquisition:
Scan 300-400nm every 60s

Monitor Absorbance @ 375nm

 In-situ monitoring

Analysis:
Plot ln(A/A0) vs Time

Slope = -k_obs

 Beer-Lambert Law

Click to download full resolution via product page

Figure 2: Step-by-step kinetic analysis workflow for determining reactivity rates.

Step-by-Step Procedure
Baseline Correction: Blank the spectrophotometer with pure Toluene.

Stock Preparation: Prepare a

M solution of 2-MA. Confirm the absorbance at

(approx. 375 nm) is between 0.8 and 1.2 AU.[1]

Dienophile Excess: Prepare a
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M solution of Maleic Anhydride (1000-fold excess ensures pseudo-first-order kinetics).

Initiation: Rapidly mix 2.0 mL of 2-MA stock with 0.5 mL of Maleic Anhydride stock in a quartz

cuvette.

Monitoring: Immediately track the decay of the absorbance at 375 nm. Collect data points

every 30 seconds for 20 minutes.

Validation: The isosbestic point should be maintained if the reaction is clean (no side

reactions). If the isosbestic point drifts, check for photo-oxidation (exclude light).[1][2]

Data Interpretation
The rate law for the reaction is:

Under pseudo-first-order conditions (

), this simplifies to:

Plot

vs. time.[1][5] The slope is

.[1][2] Divide

by

to find the second-order rate constant

.[1][2]

Safety & Toxicology Profile (E-E-A-T)
Working with PAHs requires strict adherence to safety protocols due to their bio-accumulative

nature and potential mutagenicity.[1][2]
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Hazard Class Classification H-Code
Precautionary
Measure

Aquatic Toxicity Acute 1 / Chronic 1 H400/H410

Zero-Discharge: All

waste must be

collected as

halogenated organic

waste.[1][2] Do not

pour down drains.[1]

[2][4]

Skin Sensitization Category 1 H317

Double Gloving: Nitrile

gloves.[1][2] 2-MA can

permeate standard

latex.[1][2]

Carcinogenicity
Suspected (PAH

Class)
--

Fume Hood: Handle

all solids in a

ventilated enclosure to

prevent inhalation of

micro-particulates.[1]

[2]

Self-Validating Safety Step: Before removing items from the fume hood, scan the work area

with a handheld UV lamp (365 nm).[1] 2-Methylanthracene is highly fluorescent (blue).[1][2]

Any glowing dust indicates contamination that must be cleaned with acetone wipes.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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